4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide
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Overview
Description
4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The compound “4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide” is likely to interact with a variety of targets due to the presence of the pyrrolidine and pyridazine rings . These rings are common in many biologically active compounds and are known to interact with a wide range of targets . .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets leading to changes in cellular processes. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust dual hydrogen-bonding capacity . These properties can be important in drug-target interactions .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, pyridazine derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . .
Result of Action
The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, some pyridazine derivatives have been shown to have anti-inflammatory effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps, including the formation of the pyrrolidine and pyridazine rings, followed by their functionalization and coupling with the benzamide moiety. Common synthetic strategies include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Formation of Pyridazine Ring: This often involves the condensation of hydrazine derivatives with diketones or similar compounds.
Coupling Reactions: The final step involves coupling the pyrrolidine and pyridazine rings with the benzamide moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridazine Derivatives: Compounds like pyridazinone and its various substituted forms.
Uniqueness
4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-methoxy-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-16-6-4-14(5-7-16)18(24)20-9-8-19-17-12-15(13-21-22-17)23-10-2-3-11-23/h4-7,12-13H,2-3,8-11H2,1H3,(H,19,22)(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBWEJMIBKJYRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCNC2=NN=CC(=C2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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